Topoisomerase I inhibitor 4
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Overview
Description
Topoisomerase I inhibitor 4 is a chemical compound that targets the enzyme topoisomerase I. This enzyme plays a crucial role in DNA replication and transcription by relaxing supercoiled double-stranded DNA. By inhibiting topoisomerase I, this compound stabilizes the topoisomerase I cleavage complex, preventing the religation of DNA strands, leading to DNA damage, cell cycle arrest, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of topoisomerase I inhibitor 4 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Topoisomerase I inhibitor 4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Topoisomerase I inhibitor 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA topology and the mechanisms of DNA replication and transcription.
Biology: Employed in research to understand the cellular processes involving DNA damage and repair.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new therapeutic agents and as a component in drug delivery systems
Mechanism of Action
Topoisomerase I inhibitor 4 exerts its effects by binding to the topoisomerase I-DNA complex, stabilizing the cleavage complex and preventing the religation of DNA strands. This leads to the accumulation of DNA breaks, inhibition of DNA replication, and ultimately cell death. The molecular targets and pathways involved include the topoisomerase I enzyme and the DNA damage response pathways .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to topoisomerase I inhibitor 4 include:
Irinotecan: A camptothecin derivative used in the treatment of colorectal cancer.
Topotecan: Another camptothecin derivative used in the treatment of ovarian and small cell lung cancer.
Edotecarin: An indolocarbazole that targets topoisomerase I
Uniqueness
This compound is unique due to its specific binding affinity and stability in the topoisomerase I-DNA complex, which enhances its efficacy and reduces potential side effects compared to other inhibitors. Its unique chemical structure also allows for modifications that can improve its pharmacokinetic properties and therapeutic index .
Properties
Molecular Formula |
C23H19FN4O |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
7-fluoro-6-piperazin-1-yl-3,11-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,13,15,17,19-nonaen-10-one |
InChI |
InChI=1S/C23H19FN4O/c24-19-11-18-20(12-21(19)27-7-5-25-6-8-27)26-22-17-10-15-4-2-1-3-14(15)9-16(17)13-28(22)23(18)29/h1-4,9-12,25H,5-8,13H2 |
InChI Key |
LCHXXXKCDTVPMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C3C(=C2)N=C4C5=CC6=CC=CC=C6C=C5CN4C3=O)F |
Origin of Product |
United States |
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